molecular formula C₁₆H₂₉N₃O₃S B1140070 6-N-Biotinylaminohexanol CAS No. 106451-92-7

6-N-Biotinylaminohexanol

Cat. No. B1140070
M. Wt: 343.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-N-Biotinylaminohexanol, also known as 6-N-Biotinamidohexanol, is an organic compound that is widely studied in the fields of biochemistry and physiology. It is a derivative of the essential vitamin biotin, and its unique structure makes it an important tool for a variety of research applications.

Scientific Research Applications

General Use of 6-N-Biotinylaminohexanol

Scientific Field

Chemical Biology

Summary of Application

6-N-Biotinylaminohexanol is a chemical reagent that features a biotin ligated to a hexanol chain . The hexanol features an alcohol group, which is open for functionalization such as by reacting with carboxylic acids and interchanging with halogens or other electrophiles . Biotin is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .

Methods of Application/Experimental Procedures

The specific methods of application can vary depending on the experiment. Generally, the alcohol group in the hexanol chain can react with carboxylic acids and interchange with halogens or other electrophiles .

Results/Outcomes

The outcomes can vary depending on the specific experiment. However, the use of 6-N-Biotinylaminohexanol can facilitate affinity-based applications such as pull-down assays or ligating with streptavidin proteins .

Synthesis of 6-N-biotinylaminohexyl isopropyl phosphorofluoridate

Scientific Field

Synthetic Chemistry

Summary of Application

6-N-Biotinylaminohexyl isopropyl phosphorofluoridate was synthesized .

Methods of Application/Experimental Procedures

The compound was prepared by treating the corresponding hydrogen phosphonic diester with triethylamine trihydrofluoride and iodine .

Results/Outcomes

The activity of the phosphorofluoridate was tested by the inhibition of a-chymotrypsin .

Because of this, 6-N-Biotinylaminohexanol can be used in a variety of scientific fields and applications, particularly those that require affinity-based applications such as pull-down assays or ligating with streptavidin proteins .

properties

IUPAC Name

N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCYJOAYBYFSDA-OWYJLGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-N-Biotinylaminohexanol

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